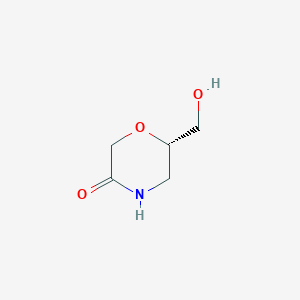

(S)-6-(Hydroxymethyl)morpholin-3-one

概要

説明

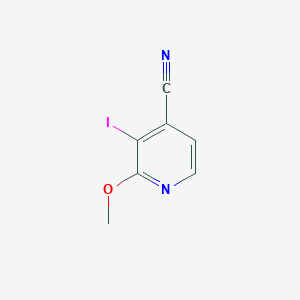

“(S)-6-(Hydroxymethyl)morpholin-3-one” is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . It is used as a building block in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “(S)-6-(Hydroxymethyl)morpholin-3-one” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“(S)-6-(Hydroxymethyl)morpholin-3-one” has a molecular weight of 131.13 . It should be stored in a dry environment at 2-8°C .科学的研究の応用

Synthesis of Substituted Sulfamidates

Morpholine is a key heterocyclic component in medicinal chemistry, with its derivatives playing a crucial role in enhancing the properties of pharmaceuticals. The synthesis of 3-hydroxymethylmorpholine building blocks and their sulfamidates has been explored, providing a pathway to enantiomerically pure morpholine derivatives (Stojiljkovic et al., 2022).

Synthesis of Enantiopure Morpholines

The development of enantiopure morpholine derivatives through selenocyclofunctionalization demonstrates the importance of chirality in achieving specific pharmacological effects. This approach allows for the control of regio- and stereochemistry in the synthesis process (Pedrosa et al., 2006).

Development of Bridged Bicyclic Morpholines

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are notable for their similar lipophilicity to morpholine and potential as building blocks in medicinal chemistry. The synthesis process for these morpholine isoteres has been elaborated, emphasizing their achiral nature and structural significance (Walker et al., 2012).

Chiral Morpholine Alcohols as Ligands

Chiral C/N-functionalized morpholine alcohols have been synthesized from serine, highlighting their utility as catalytic ligands. These compounds enhance the stereoselectivity in chemical reactions, such as diethylzinc addition to aldehydes, showcasing the versatility of morpholine derivatives in asymmetric catalysis (Dave & Sasaki, 2006).

Enantiomerically Pure Morpholines Synthesis

An efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines has been developed. This highlights the diversity of substitution patterns achievable in morpholine derivatives and their significance in synthesizing chiral compounds (Breuning et al., 2007).

Morpholine Derivatives in Malaria Treatment

Morpholine analogs functionalized with hydroxyethylamine pharmacophore have shown potential as anti-malarial agents. Specific analogs like 6k demonstrate significant inhibitory concentration against Plasmodium falciparum, indicating the therapeutic potential of morpholine derivatives in treating malaria (Upadhyay et al., 2021).

Ring-Opening Polymerization of Morpholine Derivatives

The enzymatic ring-opening polymerization of morpholine derivatives illustrates a novel approach to synthesizing poly(ester amide)s. This process is significant for developing biocompatible polymers with tailored properties for various applications (Feng et al., 2000).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of (S)-6-(Hydroxymethyl)morpholin-3-one is monoacylglycerol lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .

Mode of Action

(S)-6-(Hydroxymethyl)morpholin-3-one interacts with MAGL, inhibiting its activity . This interaction results in changes to the endocannabinoid signaling pathway, which can have various effects depending on the specific context within the body .

Biochemical Pathways

By inhibiting MAGL, (S)-6-(Hydroxymethyl)morpholin-3-one affects the endocannabinoid signaling pathway . This pathway plays a crucial role in several physiological processes, including pain sensation, mood, and memory . The downstream effects of this interaction can vary widely and are subject to ongoing research .

Pharmacokinetics

It is known that the compound has a slow kinetic profile in vivo, which can hamper its application .

Result of Action

The molecular and cellular effects of (S)-6-(Hydroxymethyl)morpholin-3-one’s action are largely dependent on its interaction with MAGL . By inhibiting MAGL, the compound can alter the balance of endocannabinoids in the body, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of (S)-6-(Hydroxymethyl)morpholin-3-one can be influenced by various environmental factors . For example, the compound’s action can be affected by the presence of other molecules that interact with MAGL, as well as by the specific physiological conditions within the body .

特性

IUPAC Name |

(6S)-6-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OCC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466028 | |

| Record name | (S)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(Hydroxymethyl)morpholin-3-one | |

CAS RN |

847805-30-5 | |

| Record name | (S)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)

![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)